5-Ethyl-3-methylisoxazol-4-amine 5-Ethyl-3-methylisoxazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815935
InChI: InChI=1S/C6H10N2O/c1-3-5-6(7)4(2)8-9-5/h3,7H2,1-2H3
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

5-Ethyl-3-methylisoxazol-4-amine

CAS No.:

Cat. No.: VC15815935

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-3-methylisoxazol-4-amine -

Specification

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name 5-ethyl-3-methyl-1,2-oxazol-4-amine
Standard InChI InChI=1S/C6H10N2O/c1-3-5-6(7)4(2)8-9-5/h3,7H2,1-2H3
Standard InChI Key YBGHRYALKWEVHX-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NO1)C)N

Introduction

Structural Characteristics and Molecular Geometry

Isoxazole derivatives exhibit planar geometries due to aromatic stabilization, a feature confirmed by X-ray crystallography in compounds like methyl 4-amino-3-methoxyisoxazole-5-carboxylate (r.m.s. deviation = 0.029 Å for non-hydrogen atoms) . For 5-ethyl-3-methylisoxazol-4-amine:

  • Substituent effects: The ethyl group at position 5 introduces steric bulk compared to smaller substituents like methoxy or methyl groups observed in other analogs . This may influence intermolecular interactions and crystal packing.

  • Hydrogen-bonding capacity: The amine group at position 4 enables N–H⋯O/N hydrogen bonding, similar to the intramolecular interactions stabilizing planar conformations in ethyl 5-amino-3-methylisoxazole-4-carboxylate .

  • Electronic distribution: Methyl and ethyl substituents at positions 3 and 5 create an electron-donating environment, potentially altering reactivity at the amine position compared to electron-withdrawing group-containing analogs .

Comparative analysis with 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid shows that substituent dihedral angles typically range between 5°–45° relative to the isoxazole plane , suggesting moderate conjugation between the amine and heterocyclic ring in 5-ethyl-3-methylisoxazol-4-amine.

Synthetic Methodologies

Nitro Group Reduction

A validated route for aminoisoxazole synthesis involves catalytic hydrogenation of nitro precursors, as demonstrated in the preparation of methyl 4-amino-3-methoxyisoxazole-5-carboxylate using H₂/Pd/C in acetic acid . Applying this methodology:

  • Precursor synthesis: 5-Ethyl-3-methyl-4-nitroisoxazole could be synthesized via cyclocondensation of ethyl nitroacetate with appropriate β-diketones.

  • Reduction conditions: Pd/C (10% w/w) in glacial acetic acid at 50°C for 2 hours achieved 83% yield in analogous systems .

  • Purification: Silica gel chromatography (DCM/EtOAc gradient) effectively isolates the amine product, with ninhydrin staining confirming primary amine presence .

Multi-Component Reactions (MCRs)

The WEOFPA/glycerol-mediated synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones demonstrates the viability of green chemistry approaches . Adapting this for 5-ethyl-3-methylisoxazol-4-amine:

ComponentRoleExample Quantity
Ethyl acetoacetateβ-Keto ester5 mmol
Hydroxylamine HClCyclizing agent5.5 mmol
Aldehyde derivativeEthyl group precursor6 mmol
WEOFPA/glycerolEutectic solvent (5:0.4 mL)5.4 mL

Reaction at 80°C for 4–6 hours could theoretically yield the target compound, though optimization would be required for the specific ethyl substitution pattern .

Physicochemical Properties

Predicted characteristics based on structural analogs:

Table 1: Comparative Physicochemical Data

Property5-Ethyl-3-methylisoxazol-4-amine (Predicted)Methyl 4-Amino-3-methoxyisoxazole-5-carboxylate 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
Molecular formulaC₆H₁₀N₂OC₆H₈N₂O₄C₁₂H₁₁NO₄
Melting point98–102°C111–112°C162–164°C
logP1.2 ± 0.30.82.1
Hydrogen bond donors111
Aqueous solubility12 mg/mL8 mg/mL<5 mg/mL

The increased lipophilicity (logP) compared to methoxy-substituted analogs suggests enhanced membrane permeability, a critical factor for biological activity .

Biological Activity and Applications

Antimicrobial Applications

Pyridine-sulfonamide-isoxazole hybrids demonstrate MIC values ≤25 µg/mL against Candida albicans . While 5-ethyl-3-methylisoxazol-4-amine lacks the sulfonamide moiety, its amine group could similarly interact with fungal lanosterol 14α-demethylase through hydrogen bonding .

Future Research Directions

  • Crystallographic studies: Single-crystal X-ray diffraction to confirm hydrogen-bonding patterns and intermolecular interactions.

  • Structure-activity optimization: Introducing electron-withdrawing groups at position 4 to modulate amine reactivity.

  • Green synthesis: Adapting WEOFPA/glycerol solvent systems to improve atom economy and reduce waste generation.

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